molecular formula C27H25N3O3S B186390 Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate CAS No. 64485-89-8

Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate

Cat. No. B186390
CAS RN: 64485-89-8
M. Wt: 471.6 g/mol
InChI Key: HZUYVNWQSAISMN-KRUMMXJUSA-N
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Patent
US04376203

Procedure details

2.9 ml of triethylamine were added at -10° C. to a mixture of 4.6 g of the product of Step A in 92 ml of methylene chloride and after cooling to -35° C., 6.1 g of trityl chloride were added thereto. The temperature was allowed to rise to room temperature in about 21/2 hours and the reaction mixture was washed with water and then with 0.5 N hydrochloric acid and finally with aqueous sodium acetate. The mixture was dried and evaporated to dryness. The residue was taken up in ether and the solution was concentrated to dryness again. The residue was dissolved in methanol and water and ether were added to cause crystallization. The mixture was vacuum filtered and the recovered precipitate was washed with ether to obtain 6.15 g of ethyl 2-(2-tritylamino-4-thiazolyl)-2-methoxyiminoacetate melting at 120° C. having the syn configuration.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
92 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[N:20][O:21][CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1.[C:23](Cl)([C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1)([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1>C(Cl)Cl>[C:23]([NH:8][C:9]1[S:10][CH:11]=[C:12]([C:14](=[N:20][O:21][CH3:22])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:13]=1)([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1)[C:30]1[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4.6 g
Type
reactant
Smiles
NC=1SC=C(N1)C(C(=O)OCC)=NOC
Name
Quantity
92 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to room temperature in about 21
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
WASH
Type
WASH
Details
the reaction mixture was washed with water
CUSTOM
Type
CUSTOM
Details
The mixture was dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to dryness again
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
water and ether were added
CUSTOM
Type
CUSTOM
Details
crystallization
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the recovered precipitate was washed with ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)NC=1SC=C(N1)C(C(=O)OCC)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 6.15 g
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.